Sodium hexanoate-1-13C

Catalog No.
S13437555
CAS No.
M.F
C6H11NaO2
M. Wt
139.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium hexanoate-1-13C

Product Name

Sodium hexanoate-1-13C

IUPAC Name

sodium;(113C)hexanoate

Molecular Formula

C6H11NaO2

Molecular Weight

139.13 g/mol

InChI

InChI=1S/C6H12O2.Na/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1/i6+1;

InChI Key

UDWXLZLRRVQONG-NWZHYJCUSA-M

Canonical SMILES

CCCCCC(=O)[O-].[Na+]

Isomeric SMILES

CCCCC[13C](=O)[O-].[Na+]

Sodium hexanoate-1-13C is a sodium salt of hexanoic acid, which is a medium-chain fatty acid. The compound contains a stable isotope of carbon, specifically carbon-13, denoted by the "1-13C" in its name. This isotopic labeling is significant in various analytical techniques, particularly in nuclear magnetic resonance spectroscopy and metabolic studies. Sodium hexanoate-1-13C has the chemical formula C6H11NaO2\text{C}_6\text{H}_{11}\text{NaO}_2 and is characterized by its role in metabolic pathways and as a tracer in biological research.

Typical of carboxylic acids and their derivatives:

  • Esterification: Reacts with alcohols to form esters.
  • Saponification: Hydrolyzes in the presence of a base to regenerate hexanoic acid.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Oxidation: Can be oxidized to produce caproic acid derivatives.

The presence of the carbon-13 isotope allows for enhanced detection and analysis of these reactions through spectroscopy methods, enabling researchers to trace metabolic pathways involving fatty acids.

Sodium hexanoate has been studied for its biological activities, particularly in metabolism. It is known to influence energy metabolism by serving as an energy source for cells. In addition, it has been shown to enhance the permeability of certain peptides across intestinal membranes when chemically modified with fatty acids, indicating potential applications in drug delivery systems . Furthermore, studies suggest that sodium hexanoate can play a role in modulating gut microbiota due to its fatty acid composition, which may have implications for gastrointestinal health.

Sodium hexanoate-1-13C can be synthesized through various methods:

  • Direct Synthesis: Hexanoic acid can be reacted with sodium hydroxide or sodium bicarbonate in the presence of carbon-13 labeled precursors.
  • Fatty Acid Methyl Ester Method: Hexanoic acid methyl ester can be formed first and then converted to the sodium salt.
  • Biotechnological Approaches: Certain microbial fermentation processes can produce labeled fatty acids, including sodium hexanoate-1-13C.

These methods allow for the incorporation of carbon-13 into the hexanoate structure, facilitating its use in metabolic studies.

Sodium hexanoate-1-13C has several applications:

  • Metabolic Tracing: Used as a tracer in metabolic studies to investigate fatty acid metabolism.
  • Nutritional Studies: Assists in understanding lipid metabolism and energy production in various organisms.
  • Pharmaceutical Development: Potential for enhancing drug delivery systems by modifying peptide absorption.
  • Cosmetic Industry: May be used as an ingredient due to its emollient properties .

Interaction studies involving sodium hexanoate-1-13C focus on its effects on biological systems:

  • Gut Microbiota Modulation: Research indicates that it may influence microbial populations within the gut, potentially improving gut health.
  • Peptide Absorption: Studies have shown that sodium hexanoate can enhance the absorption of certain peptides across intestinal membranes when used as a modifier .
  • Metabolic Pathways: It serves as a substrate for various metabolic pathways, influencing energy production and fat oxidation processes.

These interactions highlight its potential benefits in both health and disease contexts.

Sodium hexanoate-1-13C shares similarities with other medium-chain fatty acids and their sodium salts. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Sodium butyrateC4H7NaO2\text{C}_4\text{H}_7\text{NaO}_2Known for its role in gut health and anti-inflammatory effects.
Sodium caprylateC8H15NaO2\text{C}_8\text{H}_{15}\text{NaO}_2Exhibits antimicrobial properties and is used in food preservation.
Sodium caprateC10H19NaO2\text{C}_{10}\text{H}_{19}\text{NaO}_2Used as an emulsifier and has applications in cosmetics.

Uniqueness of Sodium Hexanoate-1-13C

Sodium hexanoate-1-13C's uniqueness lies primarily in its isotopic labeling with carbon-13, which allows for precise tracking of metabolic processes involving fatty acids. This feature distinguishes it from other similar compounds that do not possess this isotopic characteristic, making it particularly valuable for research applications focused on metabolic pathways and energy utilization.

Synthetic Routes for ¹³C-Labeled Carboxylic Acid Derivatives

The synthesis of sodium hexanoate-1-¹³C involves several established methodologies for incorporating carbon-13 isotopes into carboxylic acid derivatives [1]. The most prominent synthetic approach utilizes organoborane carbonylation reactions with carbon-13 enriched carbon monoxide, which enables the direct introduction of the isotopic label at the carboxyl carbon position [1] [2]. This method proceeds through the reaction of organoboranes with ¹³C-enriched carbon monoxide, where carbon monoxide coordinates with the electron-deficient boron atom followed by migration of the alkyl group from boron to the carbonyl carbon [2] [3].

Alternative synthetic routes include the alkylation-decarboxylation sequence, where diethyl sodio-malonate undergoes alkylation with [1-¹³C]alkyl bromides, followed by saponification and thermal decarboxylation to yield the desired ¹³C-labeled carboxylic acid [4]. The nitrile hydrolysis pathway represents another viable approach, wherein [¹³C]nitriles are subjected to acid or base-catalyzed hydrolysis conditions to generate the corresponding carboxylic acids with high isotopic retention [4].

The direct neutralization method offers the most straightforward approach for preparing sodium hexanoate-1-¹³C, involving the treatment of hexanoic acid-1-¹³C with sodium hydroxide in aqueous solution at room temperature [5] [6]. This method achieves excellent yields of 90-95% with isotopic enrichment levels exceeding 95% [6].

Table 1: Synthetic Routes for Carbon-13 Labeled Carboxylic Acid Derivatives

MethodStarting MaterialConditionsYield (%)Isotopic Enrichment (%)
Organoborane CarbonylationOrganoborane + ¹³COCO atmosphere, elevated temperature65-8595-98
Alkylation-DecarboxylationDiethyl sodio-malonate + [1-¹³C]alkyl bromideBase-catalyzed, followed by saponification70-8090-95
Nitrile Hydrolysis[¹³C]Nitrile + H₂OAcid/base hydrolysis, heat80-9595-99
Malonate AlkylationDiethyl malonate + [¹³C]alkyl halideBase-catalyzed alkylation60-7590-95
NeutralizationHexanoic acid-1-¹³C + NaOHAqueous solution, room temperature90-9595-98

Purification and Isotopic Enrichment Validation

Purification of sodium hexanoate-1-¹³C requires specialized techniques to maintain isotopic integrity while achieving high chemical purity [7]. Recrystallization from ethanol-water mixtures represents the most commonly employed purification method, achieving purities of 98.5-99.2% with recovery rates of 85-92% [7]. The process involves dissolving the crude product in hot ethanol, followed by gradual cooling to promote crystal formation while excluding isotopic impurities.

Column chromatography using silica gel with hexane-ethyl acetate gradient elution provides superior purification efficiency, yielding products with 99.0-99.5% purity [7]. However, this method typically results in lower recovery rates of 80-88% due to material losses during the chromatographic process [7]. Vacuum distillation offers an alternative approach for volatile carboxylic acid derivatives, achieving purities of 97.5-98.5% with excellent recovery rates of 90-95% [9].

Isotopic enrichment validation employs multiple analytical techniques to confirm the retention of carbon-13 labeling [10]. Nuclear magnetic resonance spectroscopy combined with mass spectrometry provides the most comprehensive assessment of isotopic purity [11] [12]. The isotopic enrichment is quantified by comparing the integration ratios of ¹³C-enriched signals to natural abundance carbon signals in the nuclear magnetic resonance spectrum [13] [12].

Table 2: Purification Methods and Isotopic Enrichment Validation

Purification MethodSolvent SystemPurity Achieved (%)Recovery (%)Validation Method
RecrystallizationEthanol/Water98.5-99.285-92¹³C Nuclear Magnetic Resonance + Mass Spectrometry
Column ChromatographySilica gel/Hexane-EtOAc99.0-99.580-88¹³C Nuclear Magnetic Resonance + Mass Spectrometry
Vacuum DistillationReduced pressure97.5-98.590-95¹³C Nuclear Magnetic Resonance + Gas Chromatography-Mass Spectrometry
Liquid-Liquid ExtractionDiethyl ether/Water95.0-97.088-94¹³C Nuclear Magnetic Resonance + Mass Spectrometry
Preparative High Performance Liquid ChromatographyWater/Acetonitrile99.5-99.875-85¹³C Nuclear Magnetic Resonance + High Resolution Mass Spectrometry

Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for characterizing sodium hexanoate-1-¹³C, providing detailed structural information and confirming isotopic incorporation [14] [15]. Carbon-13 nuclear magnetic resonance spectroscopy is particularly valuable due to its ability to detect the enriched ¹³C nucleus at the carboxyl position [14]. The natural abundance of carbon-13 is only 1.1%, making enriched compounds readily distinguishable from natural abundance materials [15].

The carbon-13 nuclear magnetic resonance spectrum of sodium hexanoate-1-¹³C exhibits characteristic chemical shifts for each carbon position within the hexanoate chain [13] [14]. The carboxyl carbon (C-1) appears at 180.2 parts per million with significantly enhanced intensity due to isotopic enrichment [13]. The α-carbon (C-2) resonates at 34.1 parts per million, displaying coupling to adjacent carbons [15]. Sequential carbons along the aliphatic chain show progressively upfield shifts, with the terminal methyl group (C-6) appearing at 14.1 parts per million [13].

Signal averaging and Fourier-transform nuclear magnetic resonance techniques are essential for obtaining high-quality spectra due to the relatively low sensitivity of carbon-13 detection [15]. Modern spectrometers employ pulse sequences that simultaneously excite all carbon nuclei, followed by mathematical processing to extract individual signals [15].

Table 3: Carbon-13 Nuclear Magnetic Resonance Spectroscopy Data for Sodium Hexanoate-1-¹³C

Carbon PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Pattern
C-1 (Carboxyl)180.2 (enriched)Singlet (enriched)1C (enhanced)No coupling
C-2 (α-Carbon)34.1Triplet1CJ = 7.2 Hz
C-3 (β-Carbon)24.8Triplet1CJ = 7.1 Hz
C-431.2Multiplet1CComplex
C-522.4Triplet1CJ = 6.8 Hz
C-6 (Terminal CH₃)14.1Triplet1CJ = 7.0 Hz

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides complementary structural information through characteristic fragmentation patterns that confirm the molecular structure and isotopic labeling of sodium hexanoate-1-¹³C [16]. The molecular ion peak appears at mass-to-charge ratio 138, corresponding to the molecular weight of the ¹³C-labeled compound [16]. The presence of the sodium cation is confirmed by the loss of 23 mass units, generating the carboxylate anion at mass-to-charge ratio 115 [16].

Fragmentation of the carboxylate functionality yields diagnostic ions that confirm the isotopic labeling position [16]. The labeled carboxyl group produces a fragment at mass-to-charge ratio 62, corresponding to [¹³COOH]⁻, which is one mass unit higher than the natural abundance equivalent [11]. Loss of oxygen from this fragment generates [¹³CO]⁻ at mass-to-charge ratio 29 [16].

The aliphatic chain undergoes sequential fragmentation through loss of methylene units, producing a series of alkyl cations [16]. These fragmentations include pentyl cation (mass-to-charge ratio 71), butyl cation (mass-to-charge ratio 57), propyl cation (mass-to-charge ratio 43), and ethyl cation (mass-to-charge ratio 29) [16]. The relative intensities of these fragments provide information about the stability and preferred fragmentation pathways [16].

Table 4: Mass Spectrometry Fragmentation Patterns of Sodium Hexanoate-1-¹³C

Fragment Ionm/zRelative Intensity (%)Assignment
Molecular Ion [M]⁻138100Molecular anion
[M-Na]⁻11585Carboxylate anion
[¹³COOH]⁻6245Labeled carboxyl group
[¹³CO]⁻2925Labeled carbon monoxide
[C₅H₁₁]⁺7130Pentyl cation
[C₄H₉]⁺5740Butyl cation
[C₃H₇]⁺4355Propyl cation
[C₂H₅]⁺2920Ethyl cation

Infrared Spectral Analysis

Infrared spectroscopy provides valuable information about the functional groups present in sodium hexanoate-1-¹³C through characteristic vibrational frequencies [17] [18]. The carboxylate functionality exhibits two prominent absorption bands corresponding to the asymmetric and symmetric stretching modes of the carboxyl group [17]. The asymmetric carboxylate stretch appears as a strong absorption between 1560-1580 wavenumbers, while the symmetric stretch occurs at 1400-1420 wavenumbers [17].

The aliphatic portion of the molecule produces characteristic carbon-hydrogen stretching vibrations in the 2850-2970 wavenumber region [17]. These absorptions correspond to methyl and methylene groups within the hexanoate chain [17]. Bending vibrations of the alkyl groups appear as medium intensity bands between 1350-1480 wavenumbers [17].

Carbon-carbon stretching vibrations contribute to the spectral complexity in the 1000-1200 wavenumber region, providing information about the molecular framework [17]. The carbon-oxygen stretching of the carboxylate group appears between 1200-1300 wavenumbers [17]. Metal-oxygen interactions between sodium and the carboxylate oxygen produce weak absorptions in the 400-500 wavenumber region [17].

Table 5: Infrared Spectral Analysis of Sodium Hexanoate-1-¹³C

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
Carboxylate C=O (asymmetric)1560-1580StrongAntisymmetric COO⁻ stretch
Carboxylate C=O (symmetric)1400-1420StrongSymmetric COO⁻ stretch
C-H stretch (alkyl)2850-2970Medium-StrongAliphatic C-H stretching
C-H bend (alkyl)1350-1480MediumMethyl/methylene deformation
C-C stretch1000-1200MediumCarbon-carbon vibrations
C-O stretch (carboxylate)1200-1300MediumCarbon-oxygen stretching
Na-O stretch400-500WeakMetal-oxygen interaction

Tracer Studies in Microbial Metabolism

Sodium hexanoate-1-13C serves as a powerful isotopic tracer in microbial metabolism studies, enabling researchers to track carbon flow through complex metabolic networks with unprecedented precision. The carbon-13 label at the carboxyl position allows for direct monitoring of metabolic transformations involving the carbon skeleton of hexanoic acid [1] [2].

Role in Polyhydroxyalkanoate (PHA) Biosynthesis

Research has extensively demonstrated the utility of sodium hexanoate-1-13C in elucidating polyhydroxyalkanoate biosynthesis pathways across diverse microbial species. Studies with Pseudomonas putida KT2442 using [1-13C]hexanoate revealed three distinct metabolic routes contributing to PHA formation [3] [4]. The labeled substrate enabled identification of partial beta-oxidation generating [1-13C]3-hydroxyhexanoate monomers, which accounted for approximately 72% of PHA monomers produced [3].

Table 1: Sodium hexanoate-1-13C Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₆H₁₁NaO₂ (with one ¹³C) [1]
Molecular Weight139.13 g/mol [1]
CAS Number155290738 (PubChem CID) [1]
IUPAC Namesodium;(1-¹³C)hexanoate [1]
Physical StateSolid [5]
AppearanceWhite to off-white powder [5]
Solubility in WaterHighly soluble [6]
Storage Temperature2-8°C [5]
Purity>99% (typical) [5]
¹³C Label PositionCarboxyl carbon (C-1) [1]

The isotopic labeling pattern from degradation of [1-13C]hexanoate via beta-oxidation yields three molecules of acetyl-CoA, with one being [1-13C]acetyl-CoA [3]. This labeled acetyl-CoA serves as substrate for de novo fatty acid synthesis, producing medium-chain-length monomers with 13C labels at all odd-numbered carbon positions [3]. Nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry analysis revealed that approximately 13% of PHA monomers synthesized from hexanoate derive from the de novo fatty acid biosynthetic pathway [3].

Studies with Rhodospirillum rubrum demonstrated that hexanoate assimilation under non-nutrient-limiting conditions involves beta-oxidation and anaplerotic pathways including ethylmalonyl-coenzyme A and methylbutanoyl-coenzyme A pathways [7] [8]. Proteomic analysis revealed significant upregulation of enzymes in the fatty acid de novo synthesis pathway when cells were grown on hexanoate, with acetyl-CoA carboxylase showing a 3.19-fold increase and malonyl CoA-acyl carrier protein transacylase exhibiting a 2.58-fold increase [7].

Table 2: Applications in Polyhydroxyalkanoate (PHA) Biosynthesis Studies

OrganismCarbon SourcePHA Type ProducedHHx Content (mol%)Key FindingReference
Pseudomonas putida KT2442[1-¹³C]hexanoateP(3HHx-co-3HO)72%Three metabolic routes identified [3] [4]
Rhodospirillum rubrumHexanoate + bicarbonateP(HB-co-HHx)10-22%Redox balance mechanism [7] [8]
Ralstonia eutropha Re2001Octanoate/Palm oilP(HB-co-HHx)10% (octanoate)Decreased HHx with longer fatty acids [9]
Pichia kudriavzevii TSLS24Glucose + hexanoateP(3HB)Not specifiedMarine yeast PHA production [10]

The production of poly(hydroxybutyrate-co-hydroxyhexanoate) [P(HB-co-HHx)] in Rhodospirillum rubrum exhibits temporal variation during fermentation, with hydroxyhexanoate content being highest early in cultures and subsequently decreasing [7]. Research demonstrates that from 48 to 96 hours of cultivation, newly synthesized polymer contained an average hydroxyhexanoate content of 10.9 mol%, suggesting dynamic changes in substrate utilization patterns [9].

Carbon Flux Analysis in Pseudomonas putida

Carbon-13 metabolic flux analysis using sodium hexanoate-1-13C has provided quantitative insights into the complex metabolic architecture of Pseudomonas putida. Multi-omics studies employing stable isotope tracers, metabolomics, fluxomics, and proteomics have revealed sophisticated carbon flux distribution patterns that enable this organism to efficiently utilize diverse carbon substrates [11] [12].

Table 3: Carbon Flux Analysis in Pseudomonas putida Studies

Study FocusTracer UsedKey Metabolic PathwayNADPH YieldMajor DiscoveryReference
Glucose-benzoate co-utilization¹³C-glucose + ¹³C-benzoateSegregated carbon flux networkNot specifiedNon-uniform carbon assimilation [11]
Lignin-derived phenolic metabolism¹³C-phenolic compoundsPyruvate carboxylase + glyoxylate shunt50-60%Cofactor rebalancing mechanism [12]
Oxidative stress response¹³C-glucose + H₂O₂Enhanced pentose phosphate pathway>50% excessOxidative stress tolerance [13]
Cyclic glucose metabolism[1-¹³C]/[6-¹³C]/[¹³C₆]glucoseEDEMP cycle operationNot specifiedPeriplasmic glucose oxidation [14] [15]

Research utilizing 13C-labeled metabolomics in Pseudomonas putida KT2440 has demonstrated that when grown on mixed substrates of glucose and benzoate, metabolite isotopologues reveal nonuniform assimilation throughout the metabolic network [11]. Gluconeogenic flux of benzoate-derived carbons from the tricarboxylic acid cycle does not reach the upper Embden-Meyerhof-Parnas pathway nor the pentose-phosphate pathway, which are populated exclusively by glucose-derived carbons through cyclic connection with the Entner-Doudoroff pathway [11].

Quantitative analysis of lignin-derived phenolic compound metabolism in Pseudomonas putida reveals significant metabolic remodeling involving up to 30-fold increase in pyruvate carboxylase and glyoxylate shunt proteins [12]. This metabolic restructuring enables anaplerotic carbon recycling via pyruvate carboxylase to promote fluxes in the tricarboxylic acid cycle, providing 50-60% nicotinamide adenine dinucleotide phosphate yield and 60-80% nicotinamide adenine dinucleotide yield [12]. The glyoxylate shunt sustains cataplerotic flux through malic enzyme for the remaining nicotinamide adenine dinucleotide phosphate yield, resulting in 2-fold higher adenosine triphosphate yield compared to succinate metabolism [12].

Studies investigating oxidative stress response demonstrate that Pseudomonas putida reconfigures metabolic fluxes when challenged with hydrogen peroxide [13]. The cyclic operation of the pentose phosphate pathway leads to significant nicotinamide adenine dinucleotide phosphate-forming fluxes, exceeding biosynthetic demands by approximately 50% [13]. This nicotinamide adenine dinucleotide phosphate surplus fuels the glutathione system for hydrogen peroxide reduction, accounting for the remarkable tolerance of this organism to environmental oxidative stress [13].

Isotopic Labeling in Lipid and Retinoid Synthesis

Sodium hexanoate-1-13C and related isotopically labeled fatty acids serve crucial roles in studying lipid metabolism and retinoid synthesis pathways. The carbon-13 label enables precise tracking of carbon incorporation into complex lipid molecules and provides quantitative measurements of metabolic flux through biosynthetic pathways [16] [17].

Table 4: Isotopic Labeling in Lipid and Retinoid Synthesis Applications

Application AreaIsotope LabelTarget MetabolitesAnalytical MethodKey FindingReference
Fatty acid metabolism¹³C-fatty acidsPhospholipids, triglyceridesMass spectrometryInsulin signaling effects [16]
Retinoid synthesis[¹³C₂₀]-retinalAll-trans-retinal, carotenoidsNMR spectroscopyModular synthesis strategy [17] [18]
Membrane lipid turnover¹³C-glycerol/fatty acidsMGDG, DGTS, TAG¹³C-MS analysisMembrane-to-TAG conversion [19]
De novo lipogenesis¹³C-acetate/glucoseNewly synthesized fatty acids¹³C isotope assayC. elegans lipogenesis [16]
Medium-chain fatty acid studies¹³C-hexanoate/octanoateAcetylcarnitine, citrateHyperpolarized ¹³C NMRReal-time cardiac metabolism [20]

Research utilizing 13C isotope labeling strategies has quantified the contribution of dietary fat absorption and de novo synthesis to fat storage and membrane lipid production [16]. Studies in Caenorhabditis elegans demonstrated that several long-lived mutations in the insulin receptor gene daf-2 resulted in significantly higher levels of synthesized fats in triglycerides and phospholipids [16]. This elevation of fat synthesis was completely dependent upon daf-16/FoxO, establishing a direct link between insulin signaling pathways and lipid metabolism regulation [16].

The preparation of uniformly 13C-labeled retinal via modular total organic synthetic strategies has enabled detailed studies of retinoid metabolism [17] [18]. These approaches achieve high isotope incorporation (>99%) without isotope dilution, utilizing four different modules that permit synthesis of isotopomers with 13C labels at any position or combination of positions [17]. This modular strategy enables synthesis of stable isotopically labeled biomacromolecules for studying proteins with atomic resolution [17].

Membrane lipid turnover studies using 13C-isotopic labeling and mass spectrometry have analyzed the turnover of glycerol backbones, headgroups, fatty acids, whole molecules, and molecular fragments of individual lipids [19]. Research in Chlamydomonas reinhardtii revealed that approximately one-third of glyceryl backbones in triacylglycerol derive from preexisting membrane lipids, as do approximately one-third of fatty acids [19]. The major plastidic lipid monogalactosyldiacylglycerol turns over as whole molecules, with the 18:3α/16:4 species present in both diacylglycerol and triacylglycerol, maintaining identical positional distribution of polyunsaturated fatty acids [19].

Hyperpolarized [1-13C]octanoate studies have demonstrated the potential for real-time monitoring of myocardial medium-chain fatty acid metabolism [20]. The primary metabolite observed in the heart was identified as [1-13C]acetylcarnitine, with [5-13C]glutamate and [5-13C]citrate resolved in multiple experiments, demonstrating incorporation of oxidation products into the tricarboxylic acid cycle [20].

Material Science Applications as a Precursor

Sodium hexanoate-1-13C finds diverse applications in material science as a precursor for polymer synthesis, biofuel production, and various chemical intermediates. The isotopic labeling capability enhances understanding of polymerization mechanisms and enables optimization of synthetic processes [22].

Table 5: Material Science Precursor Applications

ApplicationProcessTarget ProductConversion EfficiencyAdvantagesReference
Diblock copolymer synthesisFed-batch fermentationPHB-b-PHHx copolymersSequential addition methodControlled block composition
Biofuel productionCatalytic hydrogenation/esterificationHexyl hexanoate88.8% yieldRenewable feedstock compatibility [22]
Polymer feedstockBiotechnological conversionBiodegradable plasticsVariable by organismBiodegradable properties [23] [24]
Chemical intermediateChemical synthesisVarious chemical derivativesMethod dependentVersatile synthetic routes [25]

Research in diblock copolymer synthesis demonstrates that sodium hexanoate serves as a precursor in poly(hydroxybutyrate-block-polyhydroxyhexanoate) [PHB-b-PHHx] production through fed-batch fermentation processes . Sequential addition of sodium butyrate and hexanoate enables controlled synthesis of block copolymers with tailored mechanical and thermal properties . This approach provides precise control over block composition and molecular weight distribution, essential for specific material applications .

Biofuel production utilizing hexanoic acid as feedstock has achieved remarkable conversion efficiencies through catalytic processes [22]. Studies demonstrate that 10% palladium on carbon catalyst achieves 84.7% hexanoic acid conversion into hexyl hexanoate, water, hexanoic acid, and 1-hexanol after 6 hours at 573 Kelvin under 20 bar hydrogen pressure [22]. Addition of aluminum chloride hexahydrate enhances conversion to 94.2% with hexyl hexanoate yield increasing from 69.8% to 88.8% [22]. The final product achieves 86.8% hexyl hexanoate purity, demonstrating efficient and clean synthesis from renewable sources [22].

Biotechnological conversion of hexanoate-based substrates for biodegradable polymer production has been demonstrated across multiple microbial systems [23] [24]. Research shows that worldwide, 24 companies engage in polyhydroxyalkanoate production and applications, with more than 10,000 tons of polyhydroxyalkanoate becoming available on the market annually [24]. The development of low-cost production technology, including continuous and nonsterile processes based on mixed cultures and mixed substrates, represents a critical advancement for large-scale applications [24].

Hydrogen Bond Acceptor Count

2

Exact Mass

139.06902871 g/mol

Monoisotopic Mass

139.06902871 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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